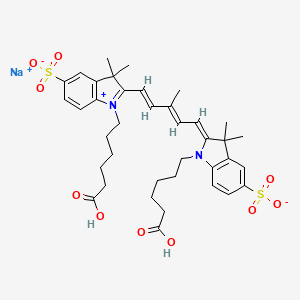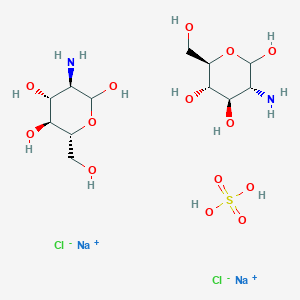
(2S)-1-Acetyl-2-methoxypiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-Acetyl-2-methoxypiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Acetyl-2-methoxypiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine.
Acetylation: The piperazine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acetyl group to the nitrogen atom.
Methoxylation: The acetylated piperazine is then reacted with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to introduce the methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
化学反応の分析
Types of Reactions: (2S)-1-Acetyl-2-methoxypiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
(2S)-1-Acetyl-2-methoxypiperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of (2S)-1-Acetyl-2-methoxypiperazine involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in modulating the compound’s activity. The exact pathways and targets depend on the specific application, but generally, the compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
類似化合物との比較
(2S)-1-Acetyl-2-hydroxypiperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-1-Acetyl-2-ethoxypiperazine: Similar structure but with an ethoxy group instead of a methoxy group.
(2S)-1-Acetyl-2-aminopiperazine: Similar structure but with an amino group instead of a methoxy group.
Uniqueness: (2S)-1-Acetyl-2-methoxypiperazine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and potential applications. The methoxy group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
1-[(2S)-2-methoxypiperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-4-3-8-5-7(9)11-2/h7-8H,3-5H2,1-2H3/t7-/m0/s1 |
InChIキー |
ORAXKENPGLLSPR-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N1CCNC[C@@H]1OC |
正規SMILES |
CC(=O)N1CCNCC1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


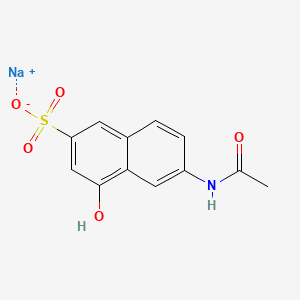
![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)
![ethyl (2E)-2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate](/img/structure/B15341861.png)

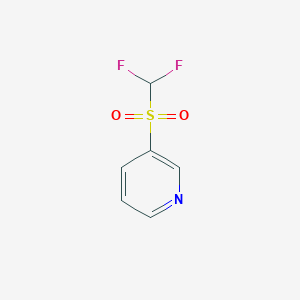

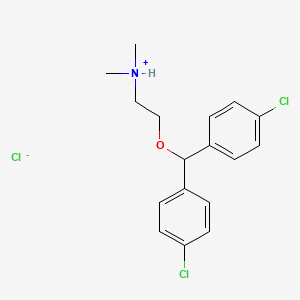


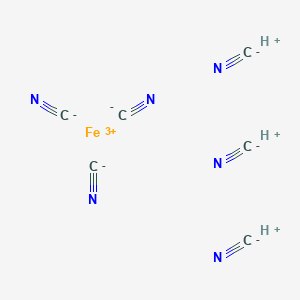

![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)
